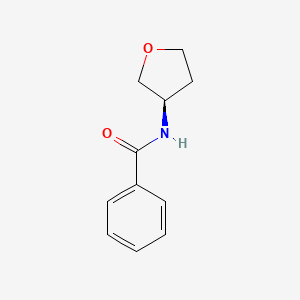

(R)-N-(tetrahydrofuran-3-yl)benzamide

Descripción

(R)-N-(Tetrahydrofuran-3-yl)benzamide is a chiral benzamide derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position. This compound has garnered attention in pharmaceutical research, particularly as a key intermediate or active component in drug development. For instance, it is a structural moiety in Velsecorat (AZD7594), a non-steroidal glucocorticoid receptor modulator under investigation for asthma treatment . The R-configuration at the THF ring is critical for its bioactivity, as enantiomeric differences (e.g., (S)-enantiomer) may alter pharmacological properties .

The compound is synthesized via coupling reactions between benzoyl derivatives and chiral tetrahydrofuran-3-amine. Characterization typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography for stereochemical confirmation .

Propiedades

IUPAC Name |

N-[(3R)-oxolan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZEVDGHSOGEF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744443 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152495-79-9 | |

| Record name | N-[(3R)-Oxolan-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid Chloride-Mediated Coupling

The most widely reported method involves reacting benzoyl chloride derivatives with (R)-3-aminotetrahydrofuran. In a representative procedure from, 3-iodobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) in toluene at reflux for 4 hours. The resulting acid chloride is then coupled with (R)-3-aminotetrahydrofuran hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base. This two-step process achieves a 65% yield, with the final product isolated via filtration and washing with toluene.

Key parameters influencing yield include:

Carbodiimide-Assisted Condensation

Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) for amide bond formation. As demonstrated in, benzoic acid derivatives are activated in tetrahydrofuran (THF) with EDCI/HOBt, followed by reaction with (R)-3-aminotetrahydrofuran. This method avoids handling corrosive acid chlorides but requires stringent moisture control, with typical yields ranging from 70–85%.

Enantioselective Synthesis of (R)-3-Aminotetrahydrofuran

Chiral Resolution Techniques

The chiral amine precursor is typically resolved via diastereomeric salt formation. Patent discloses using tartaric acid derivatives to separate (R)- and (S)-enantiomers of 3-aminotetrahydrofuran, achieving enantiomeric excess (ee) >99% after recrystallization. However, this approach suffers from a 40–50% maximum theoretical yield due to the racemic starting material.

Process Optimization for Industrial Scale

Solvent Recovery Systems

Patent emphasizes sustainability in large-scale production by implementing toluene and tetrahydrofuran recovery via fractional distillation. This reduces solvent consumption by 60% compared to batch processes, with residual solvent levels in the final product <0.1% w/w.

Chromatography-Free Purification

A notable innovation from replaces column chromatography with temperature-controlled crystallization. Dissolving the crude product in hot THF (65°C) followed by gradual cooling to 0°C yields 98% pure (R)-N-(tetrahydrofuran-3-yl)benzamide, eliminating the need for silica gel purification.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

®-N-(tetrahydrofuran-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of ®-tetrahydrofuran-3-ylamine.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that (R)-N-(tetrahydrofuran-3-yl)benzamide and its derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The tetrahydrofuran moiety enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Compounds with tetrahydrofuran rings have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis. This property suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Coupling Reactions: Utilizing coupling reactions to form the amide bond between tetrahydrofuran derivatives and aromatic amines.

- Chiral Resolution: Techniques such as chiral chromatography can be employed to isolate the (R)-enantiomer from racemic mixtures, enhancing the compound's efficacy and reducing potential side effects .

Case Studies in Synthesis

Recent case studies have documented the efficient synthesis of this compound using multistep processes that involve protecting group strategies and selective reactions. These methodologies are crucial for developing scalable processes suitable for pharmaceutical applications .

Biological Activities

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, which could lead to its potential use as an antibiotic agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as proteases and kinases. This inhibition can play a significant role in modulating biological processes related to inflammation and cancer progression .

Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ®-N-(tetrahydrofuran-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active site residues, while the tetrahydrofuran ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Table 2: Reaction Kinetics and Yields

Data from highlights the efficiency of ultrasonic irradiation over conventional methods for benzamide derivatives:

In contrast, this compound synthesis typically requires chiral resolution steps, with yields dependent on coupling agents and solvent systems. For example, scale-up methods for related benzamides report ~27% yield under optimized conditions .

Pharmacological and Chemical Properties

- Bioactivity : The R-enantiomer of THF-benzamide in Velsecorat demonstrates high glucocorticoid receptor binding affinity (IC₅₀ ~1 nM), while the S-enantiomer shows reduced activity .

- Stability : THF-based benzamides exhibit enhanced metabolic stability compared to furan derivatives due to reduced ring oxidation .

- Crystallography : X-ray studies confirm the planar benzamide moiety and THF ring puckering, critical for target interactions .

Actividad Biológica

(R)-N-(tetrahydrofuran-3-yl)benzamide, with the CAS number 152495-79-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tetrahydrofuran moiety linked to a benzamide structure. The compound's molecular formula is C12H15NO2, which contributes to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.

The compound is believed to interact with specific molecular targets, including enzymes involved in metabolic pathways. It may exhibit inhibitory effects on certain enzymes linked to inflammatory responses and cancer progression.

Case Studies and Research Findings

- Anti-inflammatory Activity

-

Anticancer Properties

- In a recent investigation, this compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and LNCaP (prostate cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values in the low micromolar range, highlighting its potential as an anticancer therapeutic .

- Neuroprotective Effects

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anti-inflammatory | Human cell lines | N/A | Inhibition of pro-inflammatory cytokines |

| Anticancer | MDA-MB-231 | 10 µM | Induction of apoptosis |

| Anticancer | LNCaP | 8 µM | Cell cycle arrest |

| Neuroprotective | Animal model | N/A | Reduction of neuronal loss |

Comparative Analysis with Similar Compounds

This compound can be compared to other benzamide derivatives known for their biological activities. For instance:

| Compound | Activity | IC50 Value |

|---|---|---|

| Benzamide A | Anticancer | 5 µM |

| Benzamide B | Anti-inflammatory | 15 µM |

| This compound | Neuroprotective | N/A |

Q & A

Q. Basic Research Focus

- Differential Scanning Calorimetry (DSC) : Identify decomposition temperatures (e.g., decomposition onset at ~150°C observed in related benzamide derivatives) .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen or air atmospheres.

- HPLC-PDA : Monitor purity under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .

Q. Advanced Research Focus

- Ames testing : Prioritize compounds with lower mutagenic potential (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

- Engineering controls : Use fume hoods and closed-system reactors to minimize exposure.

- PPE : Wear nitrile gloves and chemical-resistant lab coats, as recommended in Prudent Practices in the Laboratory .

What strategies are effective for studying the pharmacokinetics (PK) of this compound?

Q. Advanced Research Focus

- In vitro ADME assays : Assess metabolic stability using liver microsomes (e.g., human/rat) and CYP450 inhibition profiles.

- In vivo PK studies : For inhaled analogs like Velsecorat (AZD7594), measure plasma half-life () and bioavailability via LC-MS/MS .

- Tissue distribution : Use radiolabeled compounds to track accumulation in target organs .

How does the stereochemistry at the tetrahydrofuran-3-yl group influence biological activity?

Q. Advanced Research Focus

- Enantioselective synthesis : Separate (R)- and (S)-isomers via chiral HPLC or asymmetric catalysis.

- Biological assays : Compare binding affinities to targets (e.g., glucocorticoid receptors for Velsecorat). The (R)-configuration in Velsecorat enhances receptor modulation efficacy .

What computational tools are recommended for predicting reactivity and interaction mechanisms?

Q. Basic Research Focus

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors).

- DFT calculations : Predict reaction pathways for electrophilic substitution at the benzamide ring using Gaussian or ORCA .

How can researchers address low yields in large-scale synthesis?

Q. Advanced Research Focus

- Process optimization : Switch from batch to flow chemistry for exothermic reactions .

- Catalyst screening : Test Pd/C or nickel complexes for coupling steps to reduce reaction time .

- Solvent selection : Replace tetrahydrofuran with dimethyl sulfoxide (DMSO) to improve solubility of hydrophobic intermediates .

What are the key differences between this compound and its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.